molecular formula C9H9NO3 B3040589 Ethyl 2-formylnicotinate CAS No. 21908-07-6

Ethyl 2-formylnicotinate

Cat. No. B3040589
Key on ui cas rn: 21908-07-6
M. Wt: 179.17 g/mol
InChI Key: UHTNTHAZMFWQDB-UHFFFAOYSA-N
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Patent
US04983612

Procedure details

In flame-dried glassware under N2 atmosphere, to a solution of 2,3-pyridinedicarboxylic acid diethyl ester (0.254 g, 1.14 mmol) in anhydrous tolune (5 mL) at -78° C. was added diisobutylaluminum hydride (DiBal) (1.48 mL, 1.48 mmol, 1M in tolune). After 30 minutes, additional DiBal (0.4 mL, 0.4 mmol, 1M in toluene) was added. After 15 minutes, the reaction mixture was quenched with methanol (2 mL)/saturated Na/K tartrate (40 mL) and extracted into EtOAc (3×50 mL). The combined organic extracts were washed with saturated NaHCO3 (2×50 mL), saturated brine (1×75 mL), dried over MgSO4, filtered, concentrated, and flash chromatographed (5 to 10% EtOAc/CH2Cl2 gradient) to provide 0.075 g of the title compound as a colorless oil (36.8%).
Quantity
0.254 g
Type
reactant
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Yield
36.8%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][CH:9]=[CH:8][N:7]=1)=O)C.[H-].C([Al+]CC(C)C)C(C)C>>[CH:4]([C:6]1[N:7]=[CH:8][CH:9]=[CH:10][C:11]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.254 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC=CC=C1C(=O)OCC
Name
Quantity
1.48 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with methanol (2 mL)/saturated Na/K tartrate (40 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated NaHCO3 (2×50 mL), saturated brine (1×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
flash chromatographed (5 to 10% EtOAc/CH2Cl2 gradient)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C1=C(C(=O)OCC)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.075 g
YIELD: PERCENTYIELD 36.8%
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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